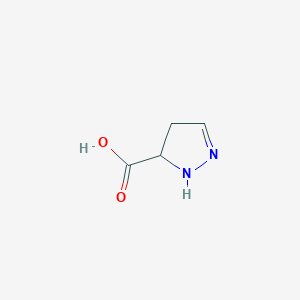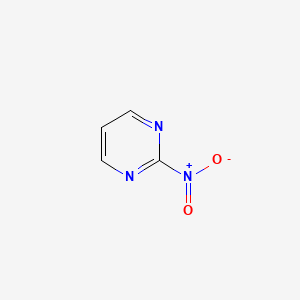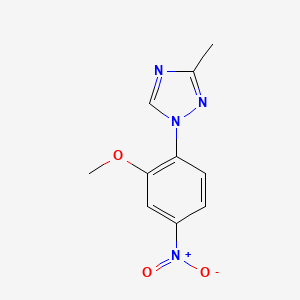
(S)-Pyrrolidin-3-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Pyrrolidin-3-ylmethanamine is a chiral amine with the molecular formula C5H12N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pyrrolidin-3-ylmethanamine can be achieved through several methods. One common approach involves the reduction of pyrrolidin-3-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting pyrrolidin-3-ol is then subjected to reductive amination with formaldehyde and ammonium chloride to yield this compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of pyrrolidin-3-one in the presence of ammonia. This method offers high yields and can be optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(S)-Pyrrolidin-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry
(S)-Pyrrolidin-3-ylmethanamine is used as a chiral building block in the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in the development of enzyme inhibitors. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies .
Medicine
The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its structure allows it to interact with neurotransmitter receptors, making it a candidate for the treatment of conditions such as depression and anxiety .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and as an intermediate in the synthesis of various fine chemicals .
Mecanismo De Acción
(S)-Pyrrolidin-3-ylmethanamine exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: The parent compound, lacking the methanamine group.
Pyrrolidin-2-one: A ketone derivative with different reactivity.
Prolinol: A hydroxylated derivative with distinct biological activity.
Uniqueness
(S)-Pyrrolidin-3-ylmethanamine is unique due to its chiral nature and the presence of both an amine and a pyrrolidine ring. This combination allows for specific interactions with biological targets, making it a versatile compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C5H12N2 |
|---|---|
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
[(3S)-pyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C5H12N2/c6-3-5-1-2-7-4-5/h5,7H,1-4,6H2/t5-/m0/s1 |
Clave InChI |
OQCUGPQOZNYIMV-YFKPBYRVSA-N |
SMILES isomérico |
C1CNC[C@@H]1CN |
SMILES canónico |
C1CNCC1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl (5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)carbamate](/img/structure/B8774455.png)


![4-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B8774492.png)








